
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide, also known as JNJ-42041935, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide exerts its therapeutic effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overexpression has been implicated in various diseases, including cancer and inflammation. By inhibiting BRD4 activity, this compound can reduce the expression of genes that promote disease progression and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the expression of genes involved in cell proliferation, survival, and inflammation. It can also induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound can reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. It can also improve cognitive function and reduce neuroinflammation in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide has several advantages as a research tool. It is a potent and specific inhibitor of BRD4, which makes it an ideal tool for studying the role of BRD4 in disease development and progression. It is also a small molecule, which makes it easy to administer and manipulate in laboratory experiments. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in some experimental settings. It also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of BRD4, which could have even greater therapeutic potential. Finally, research could focus on developing new formulations of this compound that improve its solubility and half-life, which could enhance its effectiveness in experimental settings.
Synthesemethoden
The synthesis of N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide involves a multi-step process that includes the reaction of 2-chloropyridine with ethyl 2-methyl-3-oxobutanoate, followed by the reaction of the resulting compound with hydrazine hydrate. The final product is obtained by reacting the intermediate compound with methyl isobutyrate and chloroacetyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In inflammation, it has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-4-18-11(7-9(2)16-18)13(19)17(3)12-6-5-10(14)8-15-12/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEQIPVMQKEFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N(C)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
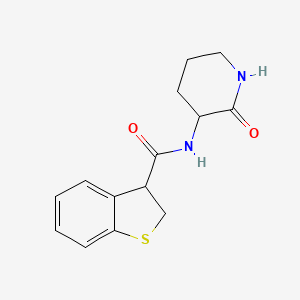

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)
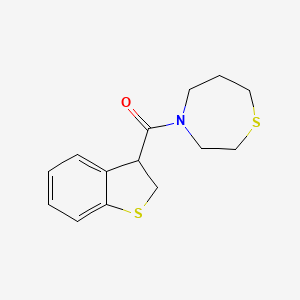
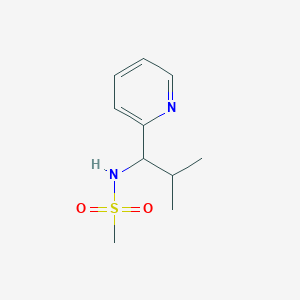
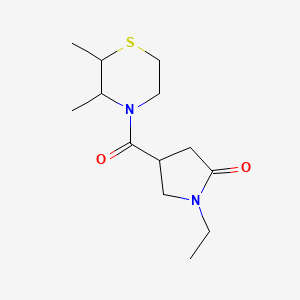
![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
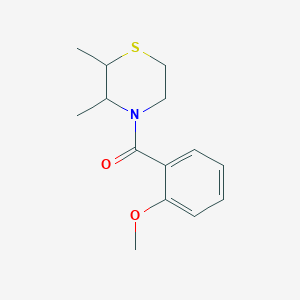
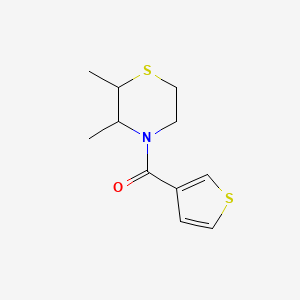
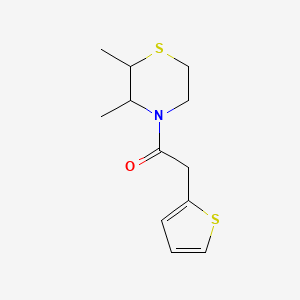
![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)